(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate
Overview
Description
(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate is an amine-reactive ester, commonly used in biochemical applications. It is known for its ability to coat carbon nanotube-based biosensors for the capture of antibodies and proteins . The compound has a molecular formula of C24H19NO4 and a molecular weight of 385.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate typically involves the esterification of 1-pyrenebutanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with amines to form amide bonds, making it useful in bioconjugation.
Hydrolysis: In the presence of water, the ester bond can hydrolyze to form 1-pyrenebutanoic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Hydrolysis: Conducted in aqueous solutions at neutral or slightly basic pH.
Major Products
Amide Formation: Produces amide derivatives when reacted with primary or secondary amines.
Hydrolysis: Yields 1-pyrenebutanoic acid and N-hydroxysuccinimide.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate involves its reactivity with amines. The compound forms stable amide bonds with primary or secondary amines, making it an effective tool for bioconjugation . This reactivity is leveraged in various applications, including the functionalization of surfaces and the development of biosensors .
Comparison with Similar Compounds
Similar Compounds
1-Pyrenebutanoic Acid N-hydroxysuccinimide Ester: Similar in structure and reactivity, used for similar applications.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) Benzamide: Used in monoclonal antibody production.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Investigated as a broad-spectrum anticonvulsant.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate is unique due to its pyrene moiety, which imparts fluorescence properties. This makes it particularly useful in applications requiring fluorescent labeling and detection .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNMDCCMCLUHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150902 | |
Record name | 1-Succinimidyl-3'-pyrenebutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114932-60-4 | |
Record name | 1-Succinimidyl-3'-pyrenebutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114932604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Succinimidyl-3'-pyrenebutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pyrenebutyric acid N-hydroxysuccinimide ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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